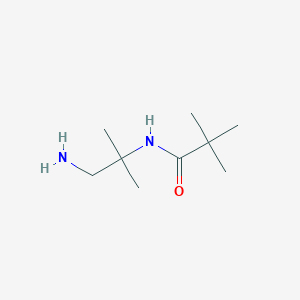

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide

Description

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C9H20N2O/c1-8(2,3)7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) |

InChI Key |

SWXUJDNOCZVOFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

Direct Amination of 2-Amino-2-methyl-1-propanol

This approach involves the reaction of 2-amino-2-methyl-1-propanol (AMP) with formaldehyde under controlled conditions to produce the amino alcohol, which is then converted into the amide. The process is well-documented in patent literature, notably US3402203A, which outlines a process for synthesizing N,N-dimethylamino alcohols through formaldehyde reactions.

Reaction of AMP with Formaldehyde:

- The process involves heating AMP with formaldehyde in a molar ratio of at least 3:1 (formaldehyde to amine).

- The reaction temperature ranges from about 100°C to 200°C, typically around 150°C, under autoclave conditions to facilitate the formation of N,N-dimethylamino derivatives.

- The reaction proceeds via a Mannich-type mechanism, where formaldehyde reacts with the amino alcohol to introduce methyl groups on the nitrogen atom.

Isolation of the Amino Alcohol:

- After completion, the mixture is cooled, and water is removed by azeotropic distillation.

- The amino alcohol intermediate, N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide , is purified through distillation or crystallization.

-

- The amino alcohol can be directly converted into the amide through amidation with appropriate acylating agents, such as acyl chlorides or anhydrides, under mild conditions.

| Parameter | Conditions | Remarks |

|---|---|---|

| Reaction temperature | 100–200°C | Optimal around 150°C |

| Molar ratio of formaldehyde to amine | ≥3:1 | Ensures complete methylation |

| Reaction medium | Autoclave with inert atmosphere | Prevents oxidation |

| Purification | Distillation or crystallization | Ensures high purity |

Multi-Step Synthesis via Nitration and Hydrogenation

An alternative synthesis involves nitration of isobutylene derivatives, followed by reduction and amidation, as described in patent US3402203A and related chemical literature. This pathway is more complex but allows for precise control over the substitution pattern.

Preparation of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol:

- Nitration of pyrazole derivatives yields nitro-substituted intermediates.

- These intermediates are then subjected to nucleophilic substitution with isobutylene oxide, forming amino alcohols.

-

- The nitro groups are reduced to amino groups using catalytic hydrogenation (e.g., with nickel or palladium catalysts).

- Conditions typically involve hydrogen gas at moderate pressures (around 267 atm) and temperatures (~30°C).

-

- The amino alcohol is then reacted with acyl chlorides or anhydrides to form the desired amide.

- This step involves standard amidation conditions, such as reaction with oxalyl chloride to generate acid chlorides, followed by reaction with ammonia or amines.

| Step | Conditions | Yield | Remarks |

|---|---|---|---|

| Nitration | Controlled temperature (~0°C to room temp) | Variable | Selective nitration of pyrazoles |

| Hydrogenation | 30°C, 267 atm H₂ | ~70% | Catalytic hydrogenation of nitro groups |

| Amidation | Room temp, inert atmosphere | High | Using acyl chlorides or anhydrides |

Additional Considerations and Notes

Reaction Conditions Optimization:

- Temperature, molar ratios, and reaction time are critical parameters influencing yield and purity.

- Use of inert atmospheres (nitrogen or argon) minimizes oxidation.

- Purification typically involves distillation, recrystallization, or chromatography, depending on the intermediate's physical state.

-

- Formaldehyde and nitro compounds are hazardous; proper ventilation and protective equipment are mandatory.

- Hydrogenation reactions require specialized equipment to handle high-pressure gases safely.

Environmental and Economic Aspects:

- The process's sustainability depends on reagent recovery and waste management, especially for formaldehyde and nitro compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amination | Formaldehyde, AMP | Mannich reaction, distillation | Simpler, high yield | Requires precise control of molar ratios |

| Nitration-Reduction | Pyrazole derivatives, nitro compounds | Nitration, catalytic hydrogenation, amidation | Suitable for complex derivatives | Multi-step, safety concerns |

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key features with several analogs:

- Pivalamide backbone : Common in compounds like N-(pyridinyl)-2,2-dimethylpropanamides (e.g., N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide, 1b ) and N-(aryl)-2,2-dimethylpropanamides (e.g., N-(5-chloro-2-nitrophenyl)-2,2-dimethylpropanamide, I ).

- Amino substituents: Similar to (S)-2-amino-N,N-dimethylpropanamide ( ), though the latter lacks the branched pivalamide group.

Key Observations :

- High-yield reactions : Pyridinyl derivatives (e.g., 1b , 96% yield) are efficiently synthesized via acylation, while iodinated analogs (43 ) require cryogenic conditions (-78°C) and yield 70% .

- Purification methods : Silica plug chromatography (for 43 ) and column chromatography (for 1b ) are standard .

Physicochemical Properties

Notes:

- LogP trends: Bulky pivalamide groups increase lipophilicity (e.g., LogP = 3.48 for bromopyridinyl analog vs. ~1.5 estimated for the target compound due to the polar amino group).

- PSA: The target compound’s amino group elevates PSA (~60 Ų), enhancing water solubility compared to halogenated analogs (PSA ~45–53 Ų) .

Biological Activity

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide, also known as a specific amide derivative, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . It features a branched structure that contributes to its unique biological properties. The compound is characterized by:

- Molecular Weight : 129.21 g/mol

- Boiling Point : Approximately 167.2 °C

- Melting Point : Estimated at 8.72 °C

- LogP : -0.61, indicating its hydrophilicity.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Cellular Necrosis : The compound has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIP1), which plays a crucial role in necroptosis, a form of programmed cell death distinct from apoptosis .

- Modulation of Neurotransmitter Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially affecting mood and cognition.

- Anti-inflammatory Properties : Some analogues of the compound have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Necroptosis : A study published in Journal of Medicinal Chemistry examined various amide derivatives for their ability to inhibit RIP1. The results indicated that this compound showed significant promise as a necroptosis inhibitor .

- Anti-inflammatory Research : Research conducted on modified versions of this amide revealed that certain analogues exhibited anti-inflammatory properties in animal models, suggesting potential therapeutic applications in inflammatory diseases .

- Neuropharmacological Studies : Investigations into the neuropharmacological effects of related compounds have suggested that they may enhance cognitive functions and mood stabilization through modulation of specific neurotransmitter pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.